

Application Note: High-Throughput Screening for Novel Sordarin-like Antifungal Compounds

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Compound of Interest

Compound Name: Sordarin

Cat. No.: B1681957

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed framework and experimental protocols for a high-throughput screening (HTS) campaign designed to identify novel compounds with a **Sordarin**-like mechanism of action. **Sordarin** and its derivatives are potent antifungal agents that inhibit fungal protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2][3][4][5] This unique mode of action presents a promising avenue for the development of new antifungal therapies, particularly in light of growing resistance to existing drugs.[1] The described workflow employs a multi-step screening cascade, beginning with a primary whole-cell antifungal growth inhibition assay, followed by secondary assays to confirm the mechanism of action and assess mammalian cell cytotoxicity.

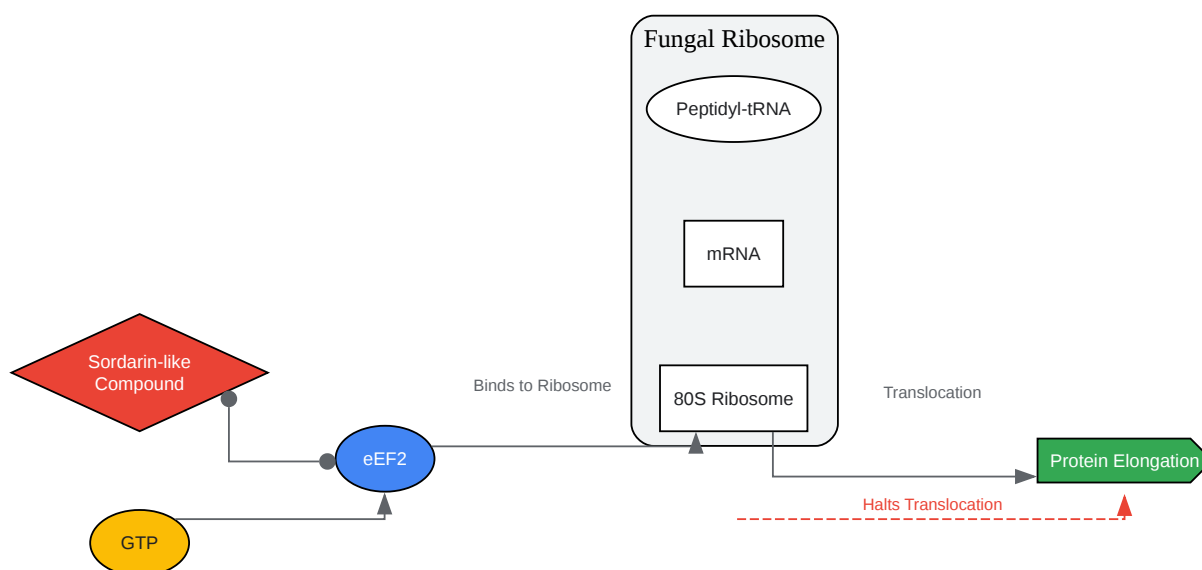
Introduction

Fungal infections represent a significant and growing threat to human health, especially in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with new mechanisms of action.[1] The **Sordarin** family of compounds offers a compelling therapeutic strategy by targeting fungal protein synthesis, a pathway distinct from that of most currently used antifungals which primarily target the cell membrane or cell wall.[3][5] **Sordarins** specifically stabilize the interaction between eukaryotic elongation factor 2 (eEF2) and the ribosome, thereby halting the translocation step of protein elongation and leading to fungal cell death.[3][4][5] This application note details a

robust HTS platform to identify and characterize new chemical entities that mimic this unique antifungal mechanism.

Signaling Pathway of Sordarin Action

Sordarin's mechanism of action involves the direct inhibition of the translocation step in fungal protein synthesis. This is achieved by stabilizing the complex between eukaryotic elongation factor 2 (eEF2) and the 80S ribosome. This stabilization prevents the movement of the ribosome along the mRNA, leading to a cessation of protein elongation and ultimately, fungal cell death. The high selectivity of **Sordarin** for fungal eEF2 over its mammalian counterpart contributes to its favorable safety profile.[6]

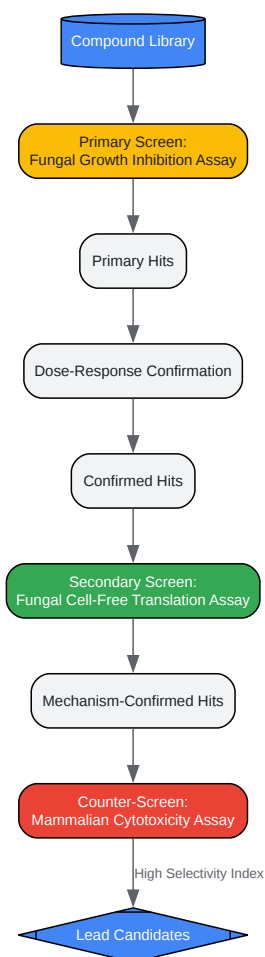


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Caption: Mechanism of action of **Sordarin**-like compounds.

High-Throughput Screening Workflow

The HTS workflow is designed as a cascade of assays to efficiently identify and validate compounds with the desired **Sordarin**-like activity while eliminating non-specific hits and cytotoxic compounds early in the process.



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Caption: High-throughput screening cascade for **Sordarin**-like compounds.

Experimental Protocols

Primary High-Throughput Screen: Fungal Growth Inhibition Assay

This initial screen is designed to identify all compounds that inhibit the growth of a target fungal pathogen, such as *Candida albicans*. A resazurin-based viability assay is a common and effective method for this purpose.[2]

Materials:

- Target fungal strain (e.g., *Candida albicans*)

- RPMI-1640 medium
- Compound library dissolved in DMSO
- Positive control (e.g., **Sordarin** or Amphotericin B)
- Negative control (DMSO)
- Resazurin sodium salt solution
- Sterile 384-well microplates
- Automated liquid handling system
- Microplate incubator
- Microplate reader (fluorescence)

Protocol:

- Fungal Inoculum Preparation: Culture the fungal strain and prepare a suspension in RPMI-1640 medium to a final concentration of 1×10^5 cells/mL.
- Compound Plating: Using an automated liquid handler, dispense a small volume of each library compound into the assay plates to achieve the desired final screening concentration (e.g., 10 μ M). Include wells for positive and negative controls.
- Cell Plating and Incubation: Add 50 μ L of the fungal inoculum to all wells of the assay plates. Incubate the plates at 35°C for 24-48 hours.
- Resazurin Addition and Readout: Add 10 μ L of resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm).
- Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the controls. Compounds exhibiting significant inhibition (e.g., >50%) are considered primary hits.

Secondary Screen: Fungal Cell-Free Translation Assay

This assay specifically identifies compounds that inhibit fungal protein synthesis, the hallmark of **Sordarin**'s mechanism of action.

Materials:

- Fungal cell-free lysate (e.g., from *Candida albicans*)
- Reaction mixture containing amino acids (including a radiolabeled amino acid like [³⁵S]methionine), ATP, and GTP
- Template mRNA
- Confirmed hit compounds from the primary screen
- Positive control (e.g., **Sordarin**, Cycloheximide)
- Negative control (DMSO)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

Protocol:

- **Reaction Setup:** In a microplate format, combine the fungal cell-free lysate with the reaction mixture and template mRNA.
- **Compound Addition:** Add the confirmed hit compounds at various concentrations. Include positive and negative controls.
- **Incubation:** Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.
- **Precipitation and Filtration:** Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Transfer the mixture to glass fiber filters and wash to remove unincorporated radiolabeled amino acids.

- Readout: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: A significant reduction in radioactivity in the presence of a compound indicates inhibition of protein synthesis. Calculate the IC50 value for each active compound.

Counter-Screen: Mammalian Cytotoxicity Assay

This assay is crucial to identify compounds that are selective for the fungal target and have low toxicity towards mammalian cells. The MTT assay is a widely used method for this purpose.[7]

Materials:

- Human cell line (e.g., HEK293 or HepG2)
- Cell culture medium (e.g., DMEM)
- Mechanism-confirmed hit compounds
- Positive control (e.g., Doxorubicin)
- Negative control (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microplates
- Microplate reader (absorbance)

Protocol:

- Cell Seeding: Seed the human cells into 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the hit compounds. Include positive and negative controls. Incubate for 24-48 hours.
- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals.

- Readout: Measure the absorbance at approximately 570 nm.
- Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. The selectivity index (SI) is determined by the ratio of CC50 to the fungal IC50 ($SI = CC50 / IC50$). Compounds with a high SI are prioritized as lead candidates.

Data Presentation

Quantitative data from the screening cascade should be summarized in a structured format for clear comparison and decision-making.

Table 1: Antifungal Activity and Protein Synthesis Inhibition of **Sordarin** Derivatives

Compound ID	Primary Screen (% Inhibition @ 10 μ M)	Fungal Growth IC50 (μ g/mL)	Fungal Protein Synthesis IC50 (μ g/mL)
Sordarin	>95%	0.015	<0.008
GM193663	>90%	0.015	<0.008
GM211676	>90%	0.03	Not Reported
GM222712	>90%	0.06	Not Reported
GM237354	>90%	0.015	<0.008

Data compiled from multiple sources for illustrative purposes.[\[4\]](#)[\[8\]](#)

Table 2: In Vitro Activity of **Sordarin** Derivatives Against Various Fungal Pathogens (MIC in μ g/mL)

Compound	C. albicans	C. glabrata	C. neoformans	A. fumigatus
GM193663	0.015 - 0.12	0.12	8	>64
GM211676	0.03 - 0.25	0.25	8	>64
GM222712	0.06 - 0.5	0.5	0.5	32
GM237354	0.015 - 0.12	0.12	0.25	>64

MIC90 values are presented. Data compiled from multiple sources for illustrative purposes.[4]

Table 3: Selectivity Profile of Lead Candidates

Compound ID	Fungal Growth IC50 (μM)	Mammalian Cytotoxicity CC50 (μM)	Selectivity Index (SI = CC50/IC50)
Lead 1	0.5	>100	>200
Lead 2	1.2	>100	>83
Lead 3	0.8	75	94

Hypothetical data for illustrative purposes.

Conclusion

The described HTS platform provides a comprehensive and robust methodology for the discovery of novel **Sordarin**-like antifungal compounds. By employing a sequential screening process that assesses antifungal activity, mechanism of action, and selectivity, this approach enables the efficient identification of promising lead candidates for further preclinical development. The unique mode of action of **Sordarin** and its derivatives makes this a high-priority area for antifungal drug discovery, with the potential to address the urgent medical need for new and effective treatments for fungal infections.

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